

# An In-depth Technical Guide on the Structure-Activity Relationship of (-)-Coniine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (-)-Coniine

Cat. No.: B1195747

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Abstract

**(-)-Coniine**, the toxic principle of poison hemlock (*Conium maculatum*), is a piperidine alkaloid notorious for its potent neurotoxicity. Its mechanism of action is primarily centered on the nicotinic acetylcholine receptors (nAChRs), where it acts as a potent agonist, leading to neuromuscular blockade and, ultimately, respiratory paralysis. The biological activity of coniine is intrinsically linked to its specific molecular structure. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of **(-)-coniine**, summarizing quantitative toxicity and receptor binding data, detailing key experimental protocols, and illustrating the critical signaling and biosynthetic pathways. A deep understanding of coniine's SAR is crucial for toxicology, pharmacology, and the development of novel nicotinic ligands.

## Molecular Structure and Stereochemistry

Coniine is chemically known as 2-propylpiperidine. Its structure features a saturated six-membered nitrogen-containing heterocycle (the piperidine ring) with a propyl side chain at the second position. A critical feature of this structure is the chiral center at the C-2 position, giving rise to two distinct stereoisomers: **(R)-(-)-coniine** and **(S)-(+)-coniine**. Natural coniine is often found as a racemic mixture, but the enantiomers exhibit significantly different biological potencies.<sup>[1]</sup> The **(R)-(-)** enantiomer is consistently reported to be the more biologically active and toxic form.<sup>[1][2]</sup>

Other structurally related alkaloids are also present in *Conium maculatum*, including  $\gamma$ -coniceine (the biosynthetic precursor to coniine, featuring a double bond in the piperidine ring) and N-methylconiine.[3][4] These analogs provide valuable points of comparison for understanding the structural determinants of activity.

## Mechanism of Action at the Neuromuscular Junction

The primary target of coniine is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for neurotransmission.[4][5] At the neuromuscular junction, coniine binds to the postsynaptic nAChRs, mimicking the action of acetylcholine.[1] This binding event opens the ion channel, causing an influx of sodium ions and leading to depolarization of the muscle cell membrane.[1][6]

Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, coniine remains bound to the receptor. This results in a persistent depolarization of the postsynaptic membrane, which inactivates voltage-gated sodium channels and prevents further action potentials.[1] This state of prolonged, non-responsive depolarization manifests as a flaccid paralysis. The ultimate cause of death in coniine poisoning is respiratory arrest due to paralysis of the diaphragm and intercostal muscles.[1][7]



[Click to download full resolution via product page](#)

**Figure 1:** Signaling pathway of **(-)-coniine** at the neuromuscular junction.

## Quantitative Analysis of Biological Activity

The biological activity of coniine and its analogs has been quantified through various *in vivo* and *in vitro* assays. The data consistently demonstrates a clear relationship between chemical structure and toxicological effect.

## Data Presentation

Table 1: In Vivo Toxicity of Coniine and Related Alkaloids in Mice

| Compound        | Enantiomer/Form | Administration Route | LD <sub>50</sub> (mg/kg) | Reference(s) |
|-----------------|-----------------|----------------------|--------------------------|--------------|
| Coniine         | (R)-(-)         | Intravenous          | 7.0                      | [2][8]       |
|                 | (±)-Racemic     | Intravenous          | 7.7                      | [2][3][8]    |
|                 | (S)-(+)         | Intravenous          | 12.1                     | [2][8]       |
| γ-Coniceine     | N/A             | Intravenous          | 4.4                      | [3][9]       |
| N-Methylconiine | (R)-(-)         | Intravenous          | 16.1                     | [9]          |
|                 | (±)-Racemic     | Intravenous          | 17.8                     | [3][9]       |

|| (S)-(+)| Intravenous | 19.2 | [9] |

Table 2: In Vitro Activity and Receptor Binding of **(-)-Coniine**

| Assay Type       | System                          | Ligand      | Parameter                            | Value                              | Reference(s) |
|------------------|---------------------------------|-------------|--------------------------------------|------------------------------------|--------------|
|                  | TE-671                          |             |                                      |                                    |              |
| Functional Assay | Cells (Human Fetal nAChR)       | (-)-Coniine | Relative Potency                     | More potent than (±) and (+) forms | [2][8]       |
| Functional Assay | Rat Anococcygeous Muscle        | (-)-Coniine | -logIC <sub>50</sub> (Nitrergic)     | 3.79 ± 0.11 M                      | [10]         |
| Functional Assay | Rat Anococcygeous Muscle        | (-)-Coniine | -logIC <sub>50</sub> (Noradrenergic) | 4.57 ± 0.12 M                      | [10]         |
| Functional Assay | Guinea-Pig Atrium               | (-)-Coniine | -logIC <sub>50</sub> (Noradrenergic) | 4.47 ± 0.12 M                      | [10]         |
| Binding Assay    | Rat Diaphragm (Muscle nAChR)    | (-)-Coniine | IC <sub>50</sub>                     | 314 μM                             | [11]         |
| Binding Assay    | Chick Leg Muscle (Muscle nAChR) | (-)-Coniine | IC <sub>50</sub>                     | 70 μM                              | [11]         |
| Binding Assay    | Rat Brain (Neuronal nAChR)      | (-)-Coniine | IC <sub>50</sub>                     | 820 - 1100 μM                      | [11]         |

| Binding Assay | Chick Brain (Neuronal nAChR) | **(-)-Coniine** | IC<sub>50</sub> | 270 μM | [11] |

## Core Structure-Activity Relationships (SAR)

The quantitative data reveals several key structural features that govern the biological activity of coniine.

- **Stereoselectivity:** The stereochemistry at the C-2 position is a primary determinant of potency. The (R)-(-)-enantiomer of coniine is approximately 1.7 times more toxic than the (S)-(+)-enantiomer *in vivo* ( $LD_{50}$  of 7.0 vs 12.1 mg/kg).[2][8] This stereoselectivity is mirrored *in vitro*, where **(-)-coniine** is a more potent agonist at human fetal muscle-type nAChRs than (+)-coniine.[2][12] This suggests a specific stereochemical requirement for optimal binding and activation of the nAChR.
- **Piperidine Ring Saturation:** The presence of a double bond within the piperidine ring, as seen in the precursor  $\gamma$ -coniceine, significantly enhances toxicity.  $\gamma$ -Coniceine ( $LD_{50}$  4.4 mg/kg) is more toxic than any of the coniine enantiomers.[3][9] This suggests that the conformational rigidity or altered electronic properties conferred by the imine functionality lead to a higher affinity or efficacy at the receptor.
- **N-Alkylation:** Methylation of the piperidine nitrogen atom markedly reduces toxicity. N-methylconiine ( $LD_{50}$  16.1 - 19.2 mg/kg depending on the enantiomer) is significantly less toxic than coniine.[3][9] This indicates that the free secondary amine is important for activity, possibly by participating in hydrogen bonding within the receptor binding pocket. The addition of a bulky methyl group may introduce steric hindrance, weakening the interaction with the nAChR.



[Click to download full resolution via product page](#)

**Figure 2:** Key structure-activity relationships for coniine and its analogs.

## Experimental Protocols

The following are summarized methodologies for key experiments used to characterize the biological activity of **(-)-coniine**.

### Protocol 1: In Vitro Potency Assay using TE-671 Cells

This protocol assesses the functional potency of coniine enantiomers by measuring membrane depolarization in a cell line expressing nAChRs.

- **Cell Culture:** Human TE-671 cells, which endogenously express fetal muscle-type nAChRs, are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO<sub>2</sub> atmosphere. Cells are plated into 96-well microplates for the assay.
- **Dye Loading:** Cells are loaded with a fluorescent membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a buffered salt solution for approximately 1 hour at room temperature, according to the manufacturer's instructions.
- **Assay Procedure:** The 96-well plate is placed into a fluorometric imaging plate reader (FLIPR). A baseline fluorescence reading is established.
- **Compound Addition:** Test compounds (e.g., **(-)-coniine**, (+)-coniine at various concentrations) are added to the wells. A potent nAChR agonist like epibatidine is used as a positive control.
- **Data Acquisition:** Changes in fluorescence, corresponding to membrane depolarization, are monitored in real-time for several minutes following compound addition.
- **Analysis:** The maximum change in fluorescence is used to generate concentration-response curves. EC<sub>50</sub> values are calculated using non-linear regression to determine the relative potencies of the compounds.[\[2\]](#)[\[8\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Coniine - Wikipedia [en.wikipedia.org]
- 2. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]

- 3. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 4. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuromuscular Junction Physiology | PM&R KnowledgeNow [now.aapmr.org]
- 7. (+)-Coniine | C8H17N | CID 441072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 10. The effect of coniine on presynaptic nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fetal muscle-type nicotinic acetylcholine receptor activation in TE-671 cells and inhibition of fetal movement in a day 40 pregnant goat model by optical isomers of the piperidine alkaloid coniine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Structure-Activity Relationship of (-)-Coniine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1195747#relationship-between-coniine-structure-and-its-biological-activity\]](https://www.benchchem.com/product/b1195747#relationship-between-coniine-structure-and-its-biological-activity)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)